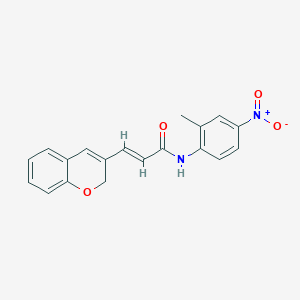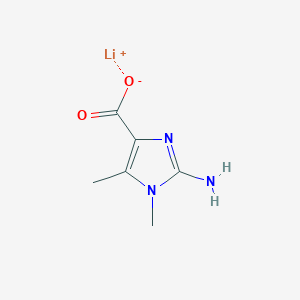
Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate is a lithium salt containing an organic molecule with a five-membered heterocyclic ring structure called an imidazole. The imidazole ring has two methyl groups (CH3) attached at positions 1 and 5, an amino group (NH2) at position 2, and a carboxylate group (COO-Li+) attached at position 4. The key feature of this compound’s structure is the imidazole ring, known for its aromaticity and ability to form hydrogen bonds. The presence of the amino group makes the molecule slightly basic, while the carboxylate group gives it acidic properties. The methyl groups contribute to the overall hydrophobicity of the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate, often involves multi-step reactions. One common method is the condensation reaction of appropriate precursors under controlled conditions. For instance, the reaction of an amino compound with a carboxylate precursor in the presence of a lithium source can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in the industrial synthesis process .
Types of Reactions:
Acid-Base Reactions: The carboxylate group can participate in acid-base reactions, donating a proton (H+) in acidic environments or accepting a proton in basic environments.
Metal Complexation: The imidazole ring can form coordination complexes with various metal ions due to its ability to donate lone pairs of electrons.
Common Reagents and Conditions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Substitution Reactions: The presence of the amino and carboxylate groups allows for substitution reactions, where these groups can be replaced by other functional groups under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
科学的研究の応用
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it useful in biological studies, particularly in enzyme inhibition and protein-ligand interactions.
Medicine: Its unique structure and properties make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the development of new materials, including catalysts and polymers.
作用機序
The mechanism by which Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate exerts its effects involves its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. The amino and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Imidazole: A basic five-membered ring structure with two nitrogen atoms, known for its role in biological systems and pharmaceuticals.
Histidine: An amino acid containing an imidazole ring, essential in protein structure and function.
Benzimidazole: A fused ring structure combining benzene and imidazole, used in various pharmaceutical applications.
Uniqueness: Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate is unique due to the presence of lithium, which imparts specific properties such as enhanced stability and reactivity. The combination of amino, methyl, and carboxylate groups in the imidazole ring further distinguishes it from other similar compounds.
特性
IUPAC Name |
lithium;2-amino-1,5-dimethylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.Li/c1-3-4(5(10)11)8-6(7)9(3)2;/h1-2H3,(H2,7,8)(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKGBAGTHZGJFM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N=C(N1C)N)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
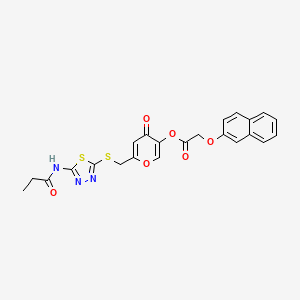
![5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528766.png)
![4-(dimethylsulfamoyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2528769.png)
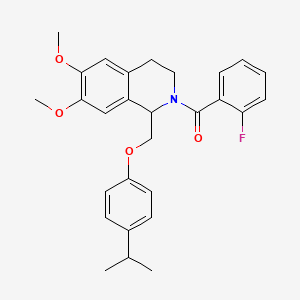
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2528773.png)
![1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2528775.png)
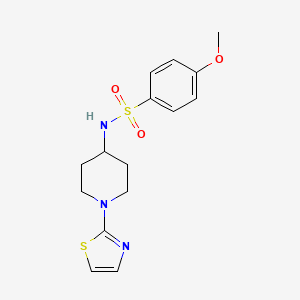
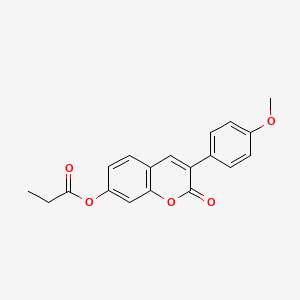
![N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2528778.png)
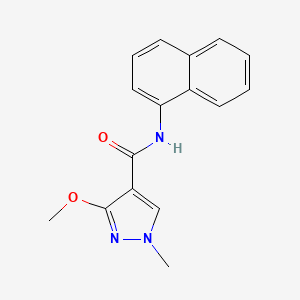
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2528780.png)
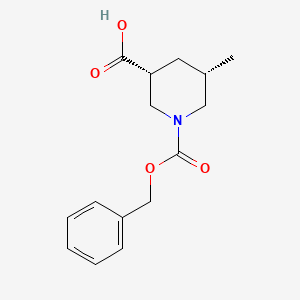
![(4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2528783.png)
